molecular formula C21H22N4O3S B11215975 N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B11215975
M. Wt: 410.5 g/mol
InChI Key: IAILSFHBXZKXOE-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a morpholine ring and a quinazolinone core, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced through the reaction of the quinazolinone intermediate with sulfur-containing reagents.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via nucleophilic substitution reactions using morpholine and suitable electrophilic intermediates.

    Final Coupling: The final step involves coupling the morpholine-containing intermediate with the quinazolinone derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield reduced quinazolinone derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, leading to therapeutic effects.

    Interfering with Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Morpholine-Containing Compounds: Compounds containing the morpholine ring may exhibit similar chemical reactivity and biological properties.

    Sulfanylidene-Containing Compounds: These compounds share the sulfanylidene group and may have similar chemical and biological characteristics.

The uniqueness of N-[2-(morpholin-4-yl)ethyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C21H22N4O3S/c26-19(22-9-10-24-11-13-28-14-12-24)15-5-7-16(8-6-15)25-20(27)17-3-1-2-4-18(17)23-21(25)29/h1-8H,9-14H2,(H,22,26)(H,23,29)

InChI Key

IAILSFHBXZKXOE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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